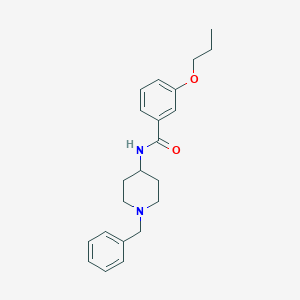![molecular formula C18H19NO3 B268286 N-[2-(allyloxy)phenyl]-4-ethoxybenzamide](/img/structure/B268286.png)
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide, also known as AEBS or AEBSF, is a synthetic compound that belongs to the family of serine protease inhibitors. It is commonly used as a tool in biochemical research to inhibit the activity of serine proteases.
Mecanismo De Acción
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide inhibits the activity of serine proteases by binding to the active site of the enzyme, thereby preventing substrate binding and catalysis. The mechanism of inhibition is irreversible, meaning that once N-[2-(allyloxy)phenyl]-4-ethoxybenzamide binds to the enzyme, it cannot be removed.
Biochemical and Physiological Effects:
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit blood coagulation, reduce inflammation, and prevent cell migration. N-[2-(allyloxy)phenyl]-4-ethoxybenzamide has also been shown to have anti-tumor activity, possibly due to its ability to inhibit the activity of proteases involved in tumor invasion and metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide is a useful tool in biochemical research due to its ability to selectively inhibit the activity of serine proteases. However, there are some limitations to its use. N-[2-(allyloxy)phenyl]-4-ethoxybenzamide is not effective against all serine proteases, and its irreversible mechanism of action can make it difficult to control the extent of inhibition. Additionally, N-[2-(allyloxy)phenyl]-4-ethoxybenzamide can be toxic to cells at high concentrations, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on N-[2-(allyloxy)phenyl]-4-ethoxybenzamide. One area of interest is the development of more selective inhibitors of specific serine proteases. Another area of interest is the investigation of the anti-tumor activity of N-[2-(allyloxy)phenyl]-4-ethoxybenzamide and its potential use in cancer therapy. Finally, the development of more effective delivery methods for N-[2-(allyloxy)phenyl]-4-ethoxybenzamide could expand its use in vivo.
Métodos De Síntesis
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide can be synthesized by the reaction of 4-ethoxybenzoyl chloride with 2-allylphenol in the presence of a base such as potassium carbonate. The resulting product is then reacted with ammonia to form the final compound, N-[2-(allyloxy)phenyl]-4-ethoxybenzamide.
Aplicaciones Científicas De Investigación
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide is widely used in biochemical research as a tool to inhibit the activity of serine proteases. Serine proteases are enzymes that play crucial roles in many physiological processes, including blood coagulation, inflammation, and cell signaling. N-[2-(allyloxy)phenyl]-4-ethoxybenzamide is a potent inhibitor of several serine proteases, including trypsin, chymotrypsin, and thrombin.
Propiedades
Nombre del producto |
N-[2-(allyloxy)phenyl]-4-ethoxybenzamide |
|---|---|
Fórmula molecular |
C18H19NO3 |
Peso molecular |
297.3 g/mol |
Nombre IUPAC |
4-ethoxy-N-(2-prop-2-enoxyphenyl)benzamide |
InChI |
InChI=1S/C18H19NO3/c1-3-13-22-17-8-6-5-7-16(17)19-18(20)14-9-11-15(12-10-14)21-4-2/h3,5-12H,1,4,13H2,2H3,(H,19,20) |
Clave InChI |
LCVNUPHNLOYPBB-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
SMILES canónico |
CCOC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OCC=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(acetylamino)phenyl]-3-(2-chlorophenyl)propanamide](/img/structure/B268203.png)
![2-chloro-N-{3-[(diethylamino)carbonyl]phenyl}benzamide](/img/structure/B268205.png)
![3,5-dichloro-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268207.png)
![3-{[(4-chlorophenoxy)acetyl]amino}-N,N-diethylbenzamide](/img/structure/B268208.png)
![2-ethoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268211.png)
![2-ethoxy-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268213.png)
![N-[4-(isobutyrylamino)phenyl]cyclohexanecarboxamide](/img/structure/B268217.png)
![3-propoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268218.png)

![3-propoxy-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268220.png)
![3-propoxy-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268221.png)
![N-(4-{[(2-methoxyethyl)amino]carbonyl}phenyl)-4-methylbenzamide](/img/structure/B268222.png)
![2,4-dichloro-N-(3-{[(2-methoxyethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B268224.png)
![2,4-dichloro-N-[4-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B268225.png)